molecular formula C19H19FN2O3S B2916867 4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-62-1

4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No. B2916867
CAS RN: 898454-62-1
M. Wt: 374.43
InChI Key: GQDKDIVTDACPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have focused on synthesizing novel derivatives of benzenesulfonamide, including structures similar to the compound , to evaluate their anticancer activities. For instance, compounds with quinoline and pyrimido[4,5-b]quinoline bearing a sulfonamide moiety were synthesized and showed promising in vitro cytotoxic activity against Ehrlich ascites carcinoma cells. Some compounds exhibited significant cytotoxicity comparable to doxorubicin, a standard reference drug, and also displayed radioprotective activity in vivo against γ-irradiation in mice (Ghorab et al., 2007). Additionally, compounds bearing the 8-quinolinyl moiety demonstrated potent anticancer activity against various human tumor cell lines, highlighting the potential of these molecules in cancer therapy (Żołnowska et al., 2018).

Receptor Activity Modulation

Research into the modulation of GABAA/benzodiazepine receptor activity has led to the development of imidazo[1,5-a]quinoxaline amides and carbamates, including structures akin to our compound. These molecules bind with high affinity to the GABAA/benzodiazepine receptor, demonstrating a range of intrinsic efficacies. This indicates potential applications in neuropsychiatric and neurological disorder treatments (Tenbrink et al., 1994).

Anion Detection

In the realm of chemosensors, fluorophores designed for zinc(II) detection, such as compounds related to the chemical , have been synthesized. These fluorophores exhibit strong fluorescence upon binding to Zn2+, which is crucial for studying intracellular Zn2+ levels. Such studies contribute to our understanding of zinc's biological roles and provide tools for biomedical research (Kimber et al., 2001).

properties

IUPAC Name

4-fluoro-2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-11-8-14(20)5-6-17(11)26(24,25)21-15-9-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKDIVTDACPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.